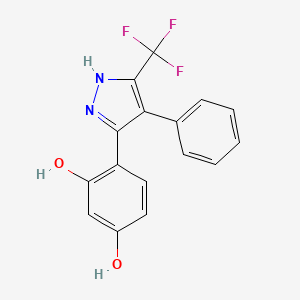

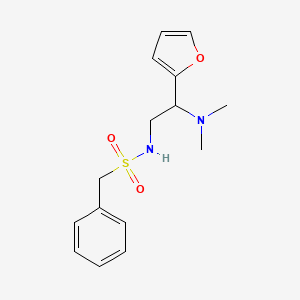

2,3-dichloro-N-(4-methoxyphenyl)maleimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

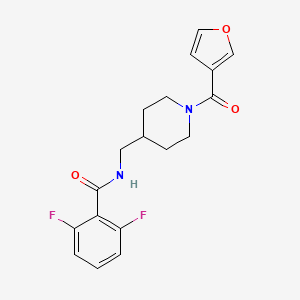

2,3-Dichloro-N-(4-methoxyphenyl)maleimide (DCMPM) is a synthetic chemical compound that has a wide range of applications in scientific research. DCMPM is a versatile compound that can be used in a variety of laboratory experiments and has several advantages over other compounds.

Wissenschaftliche Forschungsanwendungen

Quantitative Analysis in Drug Delivery Studies

2,3-dichloro-N-(4-methoxyphenyl)maleimide, as part of methoxy(polyethylene glycol)-maleimide (mPEG-mal) derivatives, is used in thiol PEGylation of protein molecules, crucial in drug delivery studies. A spectrophotometric method was developed for the quantitative analysis of mPEG-mal in PEGylation reaction mixtures, addressing the challenge of mPEG-mal's degradation in aqueous media (Nanda, Jagadeeshbabu, Gupta, & Prasad, 2016).

Synthesis of Maleic Anhydride Nucleus

The synthesis of the maleic anhydride nucleus from dichloro γ-lactams, including compounds like 2,3-dichloro-N-(4-methoxyphenyl)maleimide, shows the role of N-substituents in functional rearrangement and hydrolytic steps. This synthesis is significant for understanding the structural properties of maleimides (Ghelfi et al., 2008).

Use in Homogeneous Asymmetric Catalysis

2,3-dichloro-N-(4-methoxyphenyl)maleimide derivatives have been utilized in homogeneous asymmetric catalysis. They serve as ligands in Rh complexes for hydrogenation and hydrosilylation, highlighting their application in chemical synthesis (Kinting & Döbler, 1989).

Synthesis of N-substituted Maleimide Derivatives

The compound is involved in the synthesis of N-substituted maleimide derivatives, which are essential for various chemical reactions and materials science applications (Watson, Wu, & Richmond, 2004).

Antifungal Activity

Maleimides, including 2,3-dichloro derivatives, have been studied for their antifungal activities. They are effective against fungal strains, showing potential in the development of new antifungal agents (Gayoso et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antibacterial activity and interact with calf thymus-dna (ct-dna) .

Mode of Action

It is suggested that similar compounds interact with their targets through an intercalative mechanism . This means the compound may insert itself between the base pairs in the DNA double helix, disrupting normal DNA functions.

Biochemical Pathways

Similar compounds have been found to exhibit antibacterial activity against various bacteria strains . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition or death.

Result of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.

Eigenschaften

IUPAC Name |

3,4-dichloro-1-(4-methoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-17-7-4-2-6(3-5-7)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTFIECPUFOBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)

![N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide](/img/structure/B2803915.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803918.png)

![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)